molecular formula C15H18N4O2S B4576137 2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4576137
M. Wt: 318.4 g/mol
InChI Key: YIZAIDAKTGOKHB-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that features an indole moiety, a tetrahydrofuran ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran moiety and the hydrazinecarbothioamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the hydrazinecarbothioamide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The tetrahydrofuran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-ylcarbonyl)-N-methylhydrazinecarbothioamide
  • 2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarboxamide
  • 2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1H-indole-3-carbonylamino)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-14(12-9-16-13-6-2-1-5-11(12)13)18-19-15(22)17-8-10-4-3-7-21-10/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAIDAKTGOKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
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2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 3
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2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 4
2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 5
2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 6
2-(1H-indol-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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